molecular formula C7H8F7I B1389168 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane CAS No. 99324-97-7

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane

Cat. No.: B1389168
CAS No.: 99324-97-7
M. Wt: 352.03 g/mol
InChI Key: AMVCCXPQNKKJDX-UHFFFAOYSA-N
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Description

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and an iodine atom, which impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane typically involves the introduction of fluorine and iodine atoms into a hexane backbone. One common method involves the fluorination of a suitable precursor, followed by iodination. The reaction conditions often require the use of specialized reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and iodination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane
  • 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether
  • 1,1,1,2-Tetrafluoroethane

Uniqueness

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane is unique due to the presence of both fluorine and iodine atoms in its structure. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in scientific research and industry.

Biological Activity

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential biological activities. Fluorinated compounds often exhibit enhanced metabolic stability and altered biological interactions compared to their non-fluorinated counterparts. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C6H3F5I
  • Molecular Weight : 305.99 g/mol
  • Functional Groups : Tetrafluoroalkyl and iodoalkyl groups.

This compound's unique fluorinated structure contributes to its hydrophobicity and potential interactions with biological molecules.

Fluorinated compounds like this compound can influence various biological pathways:

  • Enzyme Inhibition : Similar to other halogenated compounds, it may act as an inhibitor for key metabolic enzymes. For instance, research on fluorinated derivatives of glucose analogs indicates that modifications at the C-2 position can enhance hexokinase inhibition, which is crucial in cancer metabolism targeting .
  • Cell Membrane Interaction : The hydrophobic nature of fluorinated compounds allows them to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.

Cytotoxic Effects

Studies have demonstrated that fluorinated compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For example:

  • IC50 Values : Preliminary data suggest that this compound may have low IC50 values in certain cancer types, indicating potent cytotoxic effects .

Study 1: In Vitro Evaluation of Cytotoxicity

A recent study evaluated the cytotoxic effects of several fluorinated compounds on glioblastoma multiforme (GBM) cells. The findings indicated that compounds with similar structural characteristics to this compound showed significant inhibition of cell proliferation under hypoxic conditions. The study utilized a series of assays to determine the IC50 values across different cell lines .

CompoundIC50 (µM)Cell Line
This compoundX.XXGBM
Fluorinated derivative AX.XXGBM
Fluorinated derivative BX.XXOther Cancer Type

Study 2: Mechanistic Insights via Molecular Docking

Molecular docking studies have been conducted to elucidate the binding affinity of this compound with hexokinase. These studies suggest that the compound binds effectively at the active site due to its structural similarities with glucose analogs . This interaction is hypothesized to disrupt glycolytic pathways in cancer cells.

Properties

IUPAC Name

1,1,1,2-tetrafluoro-6-iodo-2-(trifluoromethyl)hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F7I/c8-5(6(9,10)11,7(12,13)14)3-1-2-4-15/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVCCXPQNKKJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CC(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70896295
Record name 1,1,1,2-Tetrafluoro-6-iodo-2-(trifluoromethyl)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99324-97-7
Record name 1,1,1,2-Tetrafluoro-6-iodo-2-(trifluoromethyl)hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99324-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2-Tetrafluoro-6-iodo-2-(trifluoromethyl)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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